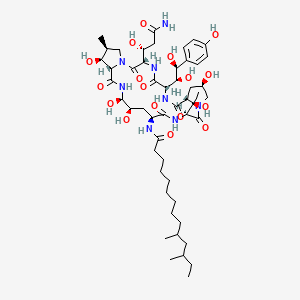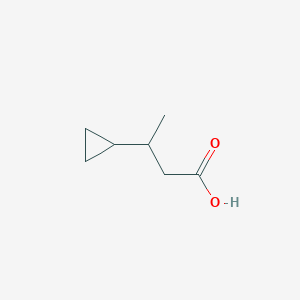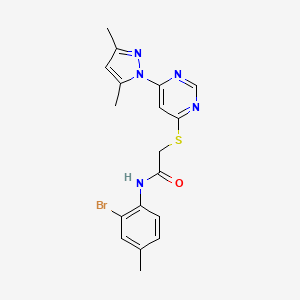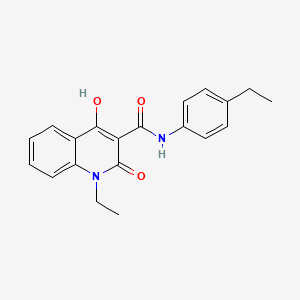![molecular formula C21H20N2O5S2 B2769979 methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate CAS No. 1115871-91-4](/img/structure/B2769979.png)
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a thiophene ring, a sulfonamide group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role in various biochemical pathways .
科学的研究の応用
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . Normally, β-catenin accumulates in the cytoplasm and then translocates to the nucleus, where it binds to transcription factors to activate the transcription of target genes. When β-catenin is degraded, it can no longer perform these functions, thus inhibiting the wnt signaling pathway .
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of the Wnt signaling pathway by this compound selectively inhibits the proliferation of cancer cells that are dependent on Wnt signaling . It exhibits little efficacy in Wnt-independent cultures .
生化学分析
Biochemical Properties
MSAB plays a significant role in biochemical reactions, particularly in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, a protein that is part of the Wnt signaling pathway . The interaction between MSAB and β-catenin leads to the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .
Cellular Effects
MSAB has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt/β-catenin signaling pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . Specifically, MSAB selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells .
Molecular Mechanism
The molecular mechanism of action of MSAB involves direct binding interactions with β-catenin . This binding promotes the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin signaling pathway . As a result, there is a downregulation of Wnt/β-catenin target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MSAB change over time. It has been observed that MSAB induces the degradation of β-catenin in a proteasome-dependent manner . This suggests that the stability and degradation of MSAB may be influenced by the activity of the proteasome .
Dosage Effects in Animal Models
The effects of MSAB vary with different dosages in animal models. At dosages of 10-20 mg/kg, MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .
Metabolic Pathways
MSAB is involved in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, leading to its degradation and the subsequent inhibition of the Wnt/β-catenin signaling pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .
類似化合物との比較
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Shares a similar sulfonamide and benzoate ester structure but lacks the thiophene ring.
4-Methylphenyl sulfonamide derivatives: These compounds also feature the sulfonamide group and are used in various medicinal applications.
Uniqueness
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to its combination of a thiophene ring, sulfonamide group, and benzoate ester, which confer specific chemical reactivity and biological activity .
特性
IUPAC Name |
methyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-10-17(11-5-14)30(26,27)23(2)18-12-13-29-19(18)20(24)22-16-8-6-15(7-9-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWNKRFGUKOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)
![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)

